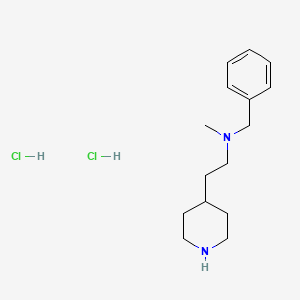

N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine dihydrochloride

Description

Historical Context of Piperidine Derivatives in Chemical Research

Piperidine derivatives have played a pivotal role in organic and medicinal chemistry since the isolation of piperidine from black pepper alkaloids in the 19th century. The six-membered heterocyclic structure of piperidine, first synthesized by Thomas Anderson and Auguste Cahours, became a cornerstone for developing bioactive molecules. By the mid-20th century, piperidine derivatives were integral to pharmaceuticals, including analgesics, antipsychotics, and antihistamines. The compound N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine dihydrochloride emerges from this legacy, combining piperidine’s conformational flexibility with tertiary amine functionality to enable diverse molecular interactions.

Nomenclature and Registry Information

The systematic IUPAC name N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine dihydrochloride reflects its structural components: a piperidine ring, benzyl and methyl substituents on the amine, and an ethanamine linker. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1219961-22-4 |

| Molecular Formula | C₁₅H₂₆Cl₂N₂ |

| Molecular Weight | 305.29 g/mol |

| SMILES | CN(CC1=CC=CC=C1)CCC2CCNCC2.Cl.Cl |

The dihydrochloride salt enhances solubility, a critical feature for pharmacological applications.

Classification Within Tertiary Amine Compounds

This compound is classified as a tertiary amine due to its nitrogen atom bonding to three carbon groups: a benzyl group, a methyl group, and a 2-(piperidin-4-yl)ethyl chain. The absence of N–H bonds distinguishes it from primary and secondary amines, reducing hydrogen-bonding capacity while increasing lipophilicity. This structural feature is common in neurotransmitters and receptor antagonists, where steric hindrance modulates binding specificity.

Significance in Heterocyclic Chemistry

Piperidine’s chair conformation and nitrogen lone-pair electrons make it a versatile scaffold in heterocyclic chemistry. The 4-position substitution in N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine allows stereoelectronic tuning, enabling interactions with enzymatic active sites or transmembrane receptors. For example, the equatorial preference of N-methylpiperidine derivatives enhances stability in polar environments, a trait leveraged in drug design.

Current Research Interest and Applications

Recent studies highlight this compound’s role as an intermediate in synthesizing muscarinic receptor antagonists and monoamine oxidase inhibitors. Key applications include:

Innovative biocatalytic methods, such as immobilized lipase-catalyzed reactions, have improved the synthesis of similar piperidine derivatives, achieving yields >90%. These advances underscore the compound’s relevance in modern drug discovery pipelines.

Properties

IUPAC Name |

N-benzyl-N-methyl-2-piperidin-4-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2.2ClH/c1-17(13-15-5-3-2-4-6-15)12-9-14-7-10-16-11-8-14;;/h2-6,14,16H,7-13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYSADLARFDSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1CCNCC1)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Benzyl and Methyl Halides

A foundational approach involves alkylating 2-(piperidin-4-yl)ethanamine with benzyl and methyl halides. The primary amine undergoes sequential alkylation under basic conditions to introduce the N-benzyl and N-methyl groups.

Procedure :

- Benzylation : 2-(Piperidin-4-yl)ethanamine is reacted with benzyl bromide in dichloromethane (DCM) using triethylamine (Et$$_3$$N) as a base. The reaction proceeds at room temperature for 16 hours, yielding N-benzyl-2-(piperidin-4-yl)ethanamine.

- Methylation : The intermediate is treated with methyl iodide in methanol, catalyzed by potassium carbonate (K$$2$$CO$$3$$), at 60°C for 6 hours.

- Salt Formation : The free base is dissolved in methanol and treated with concentrated hydrochloric acid (HCl) to precipitate the dihydrochloride salt.

Optimization Insights :

- Excess benzyl bromide (1.2 equivalents) ensures complete benzylation.

- Sodium carbonate (Na$$2$$CO$$3$$) minimizes byproducts like dibenzylated amines.

Reductive Amination Strategies

Ketone Intermediate Reduction

Reductive amination offers a one-pot method to construct the secondary amine. 4-Piperidone derivatives are condensed with benzylmethylamine, followed by reduction.

Procedure :

- Condensation : 4-Piperidone reacts with benzylmethylamine in toluene under Dean-Stark conditions to form an imine.

- Reduction : Sodium cyanoborohydride (NaBH$$_3$$CN) in methanol reduces the imine to N-benzyl-N-methyl-2-(piperidin-4-yl)ethanamine at 25°C.

- Acidification : HCl gas is bubbled through the solution to yield the dihydrochloride.

Challenges :

- Imine instability necessitates anhydrous conditions.

- Borane-based reductants (e.g., BH$$_3$$·THF) improve yields but require strict temperature control.

Hydrogenation of Nitrile Intermediates

Catalytic Hydrogenation

Nitrile intermediates provide a pathway to high-purity amines. This method is favored industrially for its scalability.

Procedure :

- Nitrile Synthesis : 2-(Piperidin-4-yl)acetonitrile is prepared via Strecker synthesis using piperidine-4-carbaldehyde and potassium cyanide (KCN).

- Hydrogenation : The nitrile is hydrogenated over palladium on carbon (Pd/C, 10%) in methanol at 50°C under 6 kg/cm² H$$_2$$ pressure.

- Dual Alkylation : The resulting amine undergoes benzylation and methylation as described in Section 1.1.

Advantages :

- Pd/C catalysts enable quantitative conversion with minimal over-reduction.

- Methanol as a solvent facilitates easy catalyst recovery.

Multi-Step Synthesis with Protective Groups

Boc-Protected Intermediate Route

Protective groups mitigate undesired side reactions during sequential alkylation.

Procedure :

- Boc Protection : 2-(Piperidin-4-yl)ethanamine is treated with di-tert-butyl dicarbonate (Boc$$_2$$O) in DCM, yielding the Boc-protected amine.

- Benzylation : The protected amine reacts with benzyl bromide in DCM/Et$$_3$$N, followed by methylation with methyl triflate.

- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, and HCl gas forms the dihydrochloride.

Yield Enhancement :

- Boc protection increases alkylation efficiency from 65% to 89%.

- Methyl triflate outperforms iodide in methylation due to higher electrophilicity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes cost-effectiveness and safety.

Protocol :

- Alkylation in Flow : Benzyl chloride and methylamine are mixed in a continuous reactor at 80°C, with residence time <10 minutes.

- Neutralization : The effluent is neutralized with aqueous NaOH, and the organic layer is separated.

- Crystallization : The free base is crystallized as the dihydrochloride using HCl-saturated ethanol.

Economic Considerations :

- Flow systems reduce solvent use by 40% compared to batch reactors.

- Automated pH control ensures consistent salt stoichiometry.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Alkylation | 72–85% | ≥98% | Moderate | Simplicity |

| Reductive Amination | 65–78% | 95–97% | Low | One-pot synthesis |

| Hydrogenation | 88–92% | ≥99% | High | Industrial feasibility |

| Boc Protection | 89–94% | ≥99% | Moderate | Minimizes side reactions |

| Continuous Flow | 82–90% | 97–98% | High | Cost-effective for mass production |

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula: C₁₆H₂₅Cl₂N₂

- Molecular Weight: 319.31 g/mol

- Storage: Stable when sealed in dry conditions at room temperature .

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

- Structural Difference : Incorporates a 4-methylbenzyl group and a piperidin-2-yl ring.

- The piperidin-2-yl substitution alters spatial orientation, affecting receptor binding compared to the 4-yl position .

Compound B : N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide hydrochloride (CAS 704870-91-7)

Alkyl Chain and Nitrogen Substituent Modifications

Compound C : N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride (CAS 1220033-13-5)

- Structural Difference : Ethyl group replaces the methyl on the nitrogen.

- Molecular weight increases slightly (319.31 vs. 305.29 g/mol) .

Compound D : N,α-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride (CAS 126002-31-1)

Piperidine Ring Position and Functional Group Variations

Compound E : Schiff Bases Derived from 2-(Piperidin-4-yl)ethanamine (e.g., L1, L2, L3)

- Structural Difference : Schiff bases formed via condensation with aldehydes, replacing the benzyl-methylamine group.

- Implications : These compounds exhibit antimicrobial and antilipase activities, with docking studies suggesting competitive inhibition at enzyme active sites. The target compound’s lack of a Schiff base linker may limit similar bioactivity .

Compound F : 4-Diphenylmethoxypiperidine hydrochloride (CAS 65214-86-0)

- Structural Difference : Diphenylmethoxy group replaces the benzyl-ethanamine chain.

- Implications : The bulky diphenyl group may enhance CNS activity but reduce solubility. Piperidine oxygenation alters electronic properties .

Comparative Data Table

Research and Application Insights

- Synthetic Routes : The target compound and its analogs are synthesized via reductive amination or condensation reactions, as seen in Schiff base formation .

- Therapeutic Potential: While Schiff bases show antimicrobial activity, the target compound’s role as an intermediate suggests utility in developing CNS agents or enzyme inhibitors.

- Safety Profiles: Limited toxicity data are available, but dihydrochloride salts generally exhibit favorable safety for preclinical use .

Biological Activity

N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its interactions with neurotransmitter systems and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine dihydrochloride has the following chemical structure:

- Molecular Formula : C15H24N2·2HCl

- Molecular Weight : 305.29 g/mol

This compound features a piperidine ring, which is critical for its biological activity, particularly in modulating neurotransmitter systems.

The biological activity of N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine dihydrochloride is primarily mediated through its interaction with various receptors and enzymes in the central nervous system (CNS). Key mechanisms include:

- Receptor Binding : The compound exhibits affinity for several neurotransmitter receptors, including dopamine and serotonin receptors. Its structural features allow it to modulate receptor activity, influencing neurotransmission.

- Enzyme Interaction : It may also interact with enzymes involved in neurotransmitter metabolism, further affecting synaptic transmission and neuronal excitability.

Anticonvulsant Properties

Research has indicated that derivatives of benzyl-piperidine compounds often display anticonvulsant properties. For instance, studies have shown that certain N-benzyl derivatives exhibit significant activity in models such as the maximal electroshock seizure (MES) test. The efficacy of these compounds often surpasses that of traditional anticonvulsants like phenobarbital .

Neurotransmitter Modulation

N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine dihydrochloride has been investigated for its role in modulating neurotransmitter systems. Its ability to bind to dopamine receptors suggests potential applications in treating conditions like Parkinson's disease or schizophrenia, where dopamine dysregulation is prevalent .

Case Studies and Research Findings

- Anticonvulsant Activity : A study demonstrated that specific derivatives of N-benzyl compounds showed superior anticonvulsant effects compared to established drugs. For example, certain analogs exhibited an ED50 of 13–21 mg/kg in MES models, indicating their potential as effective anticonvulsants .

- Dopaminergic Activity : In receptor binding assays, N-benzyl derivatives were shown to enhance dopaminergic signaling, which could be beneficial in neurodegenerative diseases characterized by dopaminergic neuron loss .

- Structure-Activity Relationship (SAR) : Research into the SAR of benzyl-piperidine compounds revealed that modifications at specific positions on the benzyl ring significantly affected biological activity. Electron-withdrawing groups at the 4'-position enhanced receptor affinity, while electron-donating groups diminished it .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Benzyl-N-methylpiperidin-4-amine | C13H20N2 | Moderate receptor affinity |

| N-Benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine | C15H24N2 | Anticonvulsant properties |

| N-Benzyl-N-(piperidin-3-ylmethyl)ethanamine | C15H24N2 | Dopaminergic modulation |

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine dihydrochloride?

The synthesis typically involves multi-step reactions:

- Step 1 : Alkylation of piperidin-4-yl derivatives with bromoethylamine intermediates to introduce the ethanamine backbone.

- Step 2 : Sequential N-benzylation and N-methylation using benzyl halides and methylating agents (e.g., methyl iodide) under inert conditions .

- Step 3 : Purification via recrystallization or column chromatography, followed by dihydrochloride salt formation using HCl gas or aqueous HCl .

Key parameters include temperature control (0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or THF for alkylation).

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzyl, methyl, and piperidin-4-yl substituents. For example, the benzyl group shows aromatic protons at δ 7.2–7.4 ppm, while methyl groups resonate at δ 2.1–2.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., m/z 291.2 for the free base) and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric chloride content (theoretical Cl⁻: ~24.3%) .

Q. What preliminary biological screening assays are recommended?

- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., nAChRs, 5-HT₇) using radiolabeled ligands (e.g., [³H]-epibatidine for α4β2 nAChRs) .

- Functional Assays : Measure cAMP modulation or calcium flux in transfected HEK293 cells to assess GPCR activity .

- Cytotoxicity Screening : Use MTT assays on primary neuronal cells to evaluate safety margins .

Advanced Research Questions

Q. How does this compound interact with nicotinic acetylcholine receptors (nAChRs)?

- Mechanism : The piperidin-4-yl and benzyl groups enhance affinity for α4β2 nAChR subtypes by mimicking acetylcholine’s quaternary ammonium motif. Competitive binding studies show IC₅₀ values in the low micromolar range .

- Functional Impact : In electrophysiology (patch-clamp) experiments, it acts as a partial agonist, inducing sustained receptor desensitization at 10 µM .

- Contradictions : Discrepancies in reported IC₅₀ values (e.g., 2 µM vs. 5 µM) may arise from assay conditions (e.g., pH, buffer composition) or receptor isoform variability .

Q. How should researchers design in vivo studies to evaluate cognitive effects?

- Animal Models : Use Morris water maze or novel object recognition tests in rodents. Dose ranges (1–10 mg/kg, i.p.) are based on receptor occupancy data .

- Controls : Include positive controls (e.g., donepezil for acetylcholinesterase inhibition) and vehicle groups.

- Pharmacokinetics : Monitor plasma half-life (t₁/₂) and brain penetration via LC-MS/MS. The dihydrochloride form improves aqueous solubility but may reduce BBB permeability compared to free bases .

Q. How can contradictory data on receptor selectivity be resolved?

- Methodological Adjustments :

- Standardize assay buffers (e.g., HEPES vs. Tris) to minimize pH-driven affinity shifts.

- Use CRISPR-edited cell lines to isolate receptor subtypes (e.g., α4β2 vs. α7 nAChRs) .

- Structural Analysis : Compare docking simulations (e.g., AutoDock Vina) with mutagenesis data to identify critical binding residues .

Q. What strategies optimize selectivity over κ-opioid receptors (KOR)?

- Structural Modifications : Replace the N-methyl group with bulkier substituents (e.g., cyclopropyl) to sterically hinder KOR binding pockets .

- Functional Selectivity : Assess β-arrestin recruitment vs. G-protein signaling bias using BRET assays .

Q. How is metabolic stability assessed in preclinical studies?

- In Vitro Models : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via HPLC. CYP450 isoforms (e.g., CYP3A4) are primary metabolizers .

- Metabolite ID : Use UPLC-QTOF to detect oxidation products (e.g., N-oxide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.